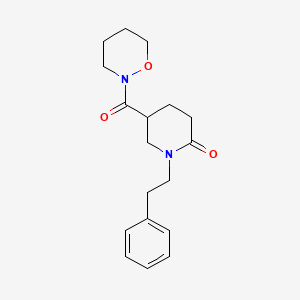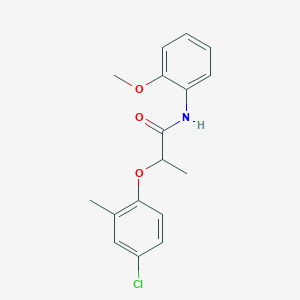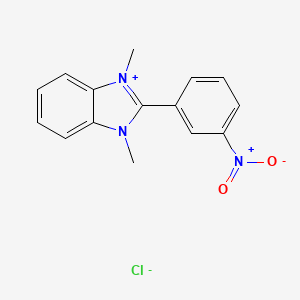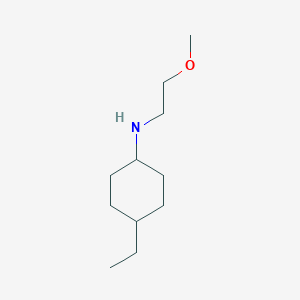![molecular formula C15H12N2O3S2 B5215068 N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as ABT-751, is a small molecule inhibitor that is currently being studied for its potential anti-cancer properties. The compound was first synthesized in 1998 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by disrupting microtubule function. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide binds to the beta-tubulin subunit of microtubules, preventing their polymerization and disrupting their function.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It also has a well-defined mechanism of action, which makes it a useful tool for studying microtubule function. However, one limitation of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of new formulations of the compound that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of new analogs of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide that have improved anti-cancer properties. Finally, there is interest in studying the potential use of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide in combination with other anti-cancer drugs, which may enhance its effectiveness.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-mercaptobenzothiazole to form 2-(4-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-aminophenylacetic acid to form the final product, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that the compound inhibits the growth of a variety of cancer cell lines, including those derived from lung, breast, and colon cancers. In vivo studies have also demonstrated anti-tumor activity in animal models of cancer.
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPIKWDKJDNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)


![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
